1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate
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Overview
Description
1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate is a complex organic compound that features a thiazolidine ring, a naphthyl group, and an iodinated benzenesulfonate moiety
Preparation Methods
The synthesis of 1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate typically involves multi-step organic reactions. The thiazolidine ring can be synthesized through the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry MeCN at elevated temperatures . Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Scientific Research Applications
1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The thiazolidine ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. The iodinated benzenesulfonate moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and iodinated benzenesulfonates. Compared to these, 1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties . Examples of similar compounds include:
- 2-ylidene-1,3-thiazolidines
- 2-ylidene-2,3-dihydro-1,3-thiazoles
This compound’s unique structure makes it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C23H20IN3O4S2 |
---|---|
Molecular Weight |
593.5 g/mol |
IUPAC Name |
[1-[(E)-[(E)-(4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 4-iodobenzenesulfonate |
InChI |
InChI=1S/C23H20IN3O4S2/c1-2-5-21-22(28)26-23(32-21)27-25-14-19-18-7-4-3-6-15(18)8-13-20(19)31-33(29,30)17-11-9-16(24)10-12-17/h3-4,6-14,21H,2,5H2,1H3,(H,26,27,28)/b25-14+ |
InChI Key |
OGHJGHJGARHGEU-AFUMVMLFSA-N |
Isomeric SMILES |
CCCC1C(=O)N/C(=N\N=C\C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)I)/S1 |
Canonical SMILES |
CCCC1C(=O)NC(=NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)I)S1 |
Origin of Product |
United States |
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